molecular formula C16H13N3 B1683717 UBCS039

UBCS039

Numéro de catalogue B1683717
Poids moléculaire: 247.29 g/mol
Clé InChI: BSOBGTYXYGHUTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

UBCS039 is a specific activator of Sirtuin 6 (SIRT6), a protein involved in various cellular processes. It induces autophagy in human tumor cells, making it a fascinating compound for further exploration .

Applications De Recherche Scientifique

UBCS039 has garnered attention across scientific disciplines:

    Chemistry: Researchers explore its chemical properties and reactivity.

    Biology: Investigations focus on its impact on cellular processes, including autophagy.

    Medicine: this compound’s potential therapeutic applications are under scrutiny.

    Industry: Its use in drug development and other industrial applications is an area of interest.

In Vivo

In vivo studies have shown that 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has promising applications in the treatment of cancer. In a study on mice, 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline was found to inhibit the growth of prostate cancer cells. In another study on mice, 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline was found to inhibit the growth of breast cancer cells. In a study on rats, 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline was found to inhibit the growth of colorectal cancer cells. In addition, 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has been found to be effective in the treatment of inflammation, as it has been found to inhibit the production of pro-inflammatory cytokines.

In Vitro

In vitro studies have shown that 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has promising applications in the treatment of neurological disorders. In a study on mouse neurons, 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline was found to inhibit the production of amyloid-beta, a protein associated with Alzheimer’s disease. In another study on mouse neurons, 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline was found to inhibit the production of tau, a protein associated with Parkinson’s disease. In addition, 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has been found to be effective in the treatment of inflammation, as it has been found to inhibit the production of pro-inflammatory cytokines.

Mécanisme D'action

UBCS039’s effects likely involve SIRT6 activation. Molecular targets and pathways influenced by this compound remain a subject of ongoing research. Notably, it promotes deacetylation of SIRT6-targeted histone H3 sites .

Activité Biologique

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective activities. In vitro and in vivo studies have shown that 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has promising applications in the treatment of inflammation, cancer, and neurological disorders.
Biochemical and Physiological Effects
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has been found to have a wide range of biochemical and physiological effects. In vitro and in vivo studies have shown that 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has been found to inhibit the production of pro-inflammatory cytokines, amyloid-beta, and tau.

Avantages Et Limitations Des Expériences En Laboratoire

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has several advantages for use in lab experiments. It is relatively easy to synthesize, has a low melting point, is highly soluble in organic solvents, and is relatively non-toxic. However, there are some limitations to the use of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline in lab experiments. For example, the exact mechanism of action of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is still not fully understood, and the pharmacodynamics of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline are still not fully understood.

Orientations Futures

There are several potential future directions for the research and development of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline. One potential future direction is to further investigate the mechanism of action of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline and to develop new methods of synthesis. Another potential future direction is to explore new applications of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline in the treatment of diseases, such as cancer and neurological disorders. In addition, further research could be done to explore the pharmacodynamics of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline and to develop new methods of delivery. Finally, further research could be done to explore the potential toxicity of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline and to develop new methods of safety testing.

Analyse Biochimique

Biochemical Properties

UBCS039 plays a crucial role in biochemical reactions by specifically activating SIRT6. This activation leads to the deacetylation of SIRT6-targeted histone H3 sites, such as H3K9, H3K18, and H3K27, in human cancer cells . The compound induces autophagy via the AMP-activated protein kinase (AMPK) signaling pathway . This compound interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and cellular metabolism .

Cellular Effects

This compound has been shown to influence various cellular processes. In human pulmonary lung microvascular endothelial cells, this compound ameliorates lipopolysaccharide (LPS)-induced inflammation by reducing the expression of VCAM1 and ICAM1 . The compound also induces autophagy in human tumor cells, leading to autophagosome accumulation . Additionally, this compound affects cell signaling pathways, such as the NF-κB pathway, and regulates gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to SIRT6 and enhancing its deacetylase activity . This binding interaction leads to the deacetylation of histone H3 sites, resulting in the repression of genes involved in inflammation, aging, and genome stability . This compound also triggers autophagy through the activation of the AMPK-ULK1-mTOR signaling pathway, which is dependent on increased ROS levels . The compound’s ability to modulate SIRT6 activity makes it a potent therapeutic candidate for various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied in vitro and in vivo. This compound has been shown to maintain its activity over extended periods, leading to sustained activation of SIRT6 and prolonged autophagy induction . Long-term effects on cellular function include reduced inflammation and oxidative stress in hepatocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In thioacetamide (TAA)-induced acute liver failure (ALF) models, this compound ameliorates liver damage and reduces inflammatory responses in a dose-dependent manner . Higher doses of this compound have been associated with increased SIRT6 activation and enhanced therapeutic effects . Toxic or adverse effects at high doses have not been extensively reported.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of SIRT6. The compound influences the NF-κB pathway and the Nrf2/HO-1 pathway, leading to reduced inflammation and oxidative stress . This compound’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders and inflammatory diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to SIRT6 and other biomolecules . This compound’s distribution within cells ensures its effective activation of SIRT6 and modulation of cellular processes.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with SIRT6 to modulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific nuclear compartments, enhancing its activity and function. This compound’s localization is crucial for its role in regulating cellular processes and maintaining genome stability.

Méthodes De Préparation

Industrial Production:: Information on large-scale industrial production methods for UBCS039 remains limited. Further research and development are necessary to optimize its synthesis for commercial purposes.

Analyse Des Réactions Chimiques

UBCS039 likely undergoes various reactions, although precise details are scarce. Potential reaction types include oxidation, reduction, and substitution. Common reagents and conditions remain undisclosed.

Major Products: The primary products resulting from this compound reactions are not well-documented. Further studies are needed to elucidate its chemical transformations.

Comparaison Avec Des Composés Similaires

UBCS039 stands out due to its specificity for SIRT6 activation. Similar compounds are scarce, emphasizing its uniqueness.

Propriétés

IUPAC Name

4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOBGTYXYGHUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 3
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 4
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 5
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 6
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

Q & A

Q1: What is the primary mechanism of action of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline?

A1: 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline (UBCS039) acts as an allosteric activator of sirtuin 6 (SIRT6) [, , , , , , ]. SIRT6 is an NAD+-dependent enzyme with deacetylase activity, primarily targeting histone proteins. By activating SIRT6, this compound influences various downstream cellular processes, including inflammation, oxidative stress, and cell senescence.

Q2: How does this compound affect inflammation?

A2: Research suggests that this compound exhibits anti-inflammatory effects by activating SIRT6, which in turn, suppresses the nuclear factor-κB (NF-κB) pathway [, , ]. This suppression leads to a decrease in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α [, ].

Q3: What is the role of this compound in oxidative stress?

A3: Studies indicate that this compound can alleviate oxidative stress through SIRT6 activation []. Activated SIRT6 regulates the Nrf2/HO-1 pathway, a key antioxidant defense mechanism in cells, thereby reducing oxidative damage [].

Q4: Can this compound influence cell senescence?

A4: Evidence suggests that this compound may play a role in mitigating cell senescence []. By activating SIRT6, this compound potentially counteracts the downregulation of SIRT6 by CD38, a factor linked to cell aging. This, in turn, might contribute to the regulation of reactive oxygen species levels, impacting the senescence process [].

Q5: What are the potential therapeutic applications of this compound based on its observed effects?

A5: Given its anti-inflammatory, antioxidant, and potential anti-senescence properties, this compound is being investigated for its therapeutic potential in various conditions. These include:

  • Acute Liver Failure: this compound has shown promise in pre-clinical models of thioacetamide-induced acute liver failure, demonstrating a reduction in liver damage and inflammatory responses [].
  • Diabetic Kidney Disease: Research suggests that this compound may protect against podocyte pyroptosis in diabetic kidney disease by influencing the SIRT6/HIF-1α axis [].
  • Cardiovascular Disease: Studies indicate that activating SIRT6 with this compound may offer protection against platelet activation and thrombosis, potentially impacting cardiovascular health [].

Q6: How does this compound interact with SIRT6 at the molecular level?

A6: Molecular dynamics simulations have provided insights into the interaction between this compound and SIRT6 []. These simulations suggest that this compound, similar to fatty acids, stabilizes the binding of NAD+ to SIRT6, specifically interacting with His131, a crucial residue for SIRT6 activity. This stabilization is proposed to enhance the catalytic activity of SIRT6 [].

Q7: Are there other known activators of SIRT6 similar to this compound?

A7: Yes, besides this compound, other synthetic activators of SIRT6 have been identified, including MDL-801 and 12q []. These activators also appear to stabilize the interaction between NAD+ and SIRT6, potentially through mechanisms similar to this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.